2-(羟甲基)环丁酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

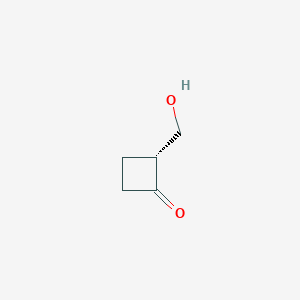

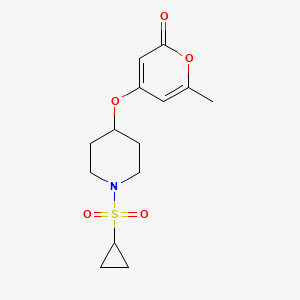

2-(Hydroxymethyl)cyclobutanone is an organic compound with the molecular formula C5H8O2 . It is a derivative of cyclobutanone, which is a four-membered cyclic ketone .

Synthesis Analysis

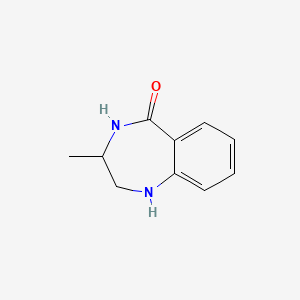

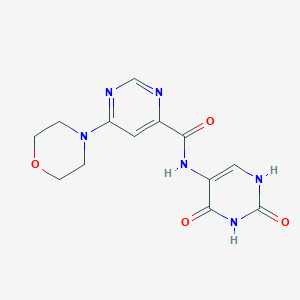

A synthesis of cyclobutanone nucleosides has been described, which involves the triflation of a β-hydroxymethyl-cyclobutanone and its subsequent displacement by a 6-chloropurinyl anion to generate N-7 and N-9 regioisomers . The stereoselective reduction of the N-alkylated ketones yielded the cis-alcohols quantitatively .Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)cyclobutanone consists of a four-membered cyclobutanone ring with a hydroxymethyl group attached . The InChI code for this compound is 1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2 .Chemical Reactions Analysis

The method involved in the synthesis of cyclobutanone nucleosides includes the triflation of a β-hydroxymethyl-cyclobutanone and its subsequent displacement by a 6-chloropurinyl anion . This reaction generates N-7 and N-9 regioisomers . The N-alkylated ketones are then reduced in a stereoselective manner .Physical And Chemical Properties Analysis

2-(Hydroxymethyl)cyclobutanone has a molecular weight of 100.12 . It is a liquid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .科学研究应用

钯催化的反应

松田、茂野和村上 (2008) 的研究证明了环丁酮在钯催化的反应中的应用。他们表明,3-(2-羟苯基)环丁酮与芳基溴化物反应,得到 4-芳基甲基-3,4-二氢香豆素。这涉及碳-碳键的断裂和形成,表明环丁酮在复杂的有机合成中的用途 (松田等,2008)。

环丁酮衍生物的合成

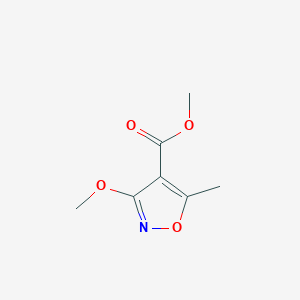

Kabalka 和 Yao (2003) 描述了一种合成 3-(羟甲基)环丁酮缩醛的有效途径。他们讨论了不同的二醇缩醛对苄基脱保护的显着影响,展示了重要的环丁酮中间体的合成 (Kabalka & Yao,2003)。

对映选择性合成

Cho 和 Cha (2000) 实现对映选择性合成 2-取代环丁酮。这是通过钛介导的 α-羟基酯环丙烷化和二苯甲醇型重排完成的,突出了环丁酮在立体化学控制合成中的作用 (Cho & Cha,2000)。

HIV 抑制活性

Lee-Ruff 等人。(1996) 合成了基于手性环丁酮前体的光化学环扩大的 2',3'-二脱氧-3'-C-羟甲基嘌呤核苷。一些衍生物显示出抑制 HIV 复制的有效性,表明环丁酮的潜在药用 (Lee-Ruff 等,1996)。

辐照食品的标记

Boyd 等人。(1991) 探索了 2-十二烷基环丁酮作为辐照鸡肉标记的潜在用途。他们开发了一种从辐照鸡肉中分离和鉴定该化合物的方法,证明了环丁酮在食品安全和辐照检测中的应用 (Boyd 等,1991)。

作用机制

Target of Action

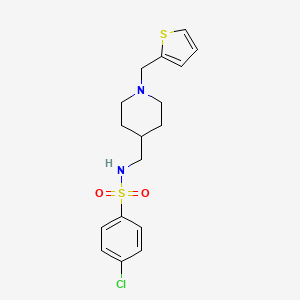

Cyclobutane motifs are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .

Mode of Action

It’s known that cyclobutanes are synthesized through the [2+2] cycloaddition . This reaction mechanism is the primary and most commonly used method for synthesizing cyclobutanes .

Biochemical Pathways

Cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .

Pharmacokinetics

Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .

Result of Action

Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .

Action Environment

The [2+2] cycloaddition, a key reaction in the synthesis of cyclobutanes, can be influenced by various reaction conditions .

安全和危害

The safety information for 2-(Hydroxymethyl)cyclobutanone indicates that it is classified under GHS07 . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

未来方向

While specific future directions for 2-(Hydroxymethyl)cyclobutanone are not mentioned in the sources, cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry . Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals . This suggests potential future directions in the development of new synthetic methods and total synthesis of biologically active natural products .

属性

IUPAC Name |

2-(hydroxymethyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWZYFVOUUTMPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)cyclobutanone | |

CAS RN |

23107-52-0 |

Source

|

| Record name | 2-(hydroxymethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)

![N-(4-acetamidophenyl)-2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2923021.png)

![3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2923026.png)

![1-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2923029.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methoxyethanone](/img/structure/B2923032.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2923033.png)

![N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2923042.png)